2-叠氮乙基 2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

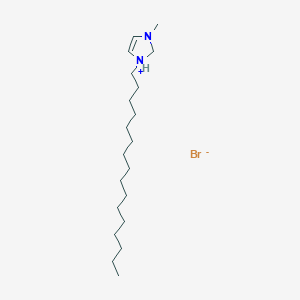

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C16H23N3O10 and its molecular weight is 417. The purity is usually 95%.

BenchChem offers high-quality 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

点击化学试剂

该化合物是一种点击化学试剂 {svg_1} {svg_2}. 它含有叠氮基团,可以与含有炔基的分子进行铜催化的叠氮-炔环加成反应 (CuAAc) {svg_3} {svg_4}. 这使得它在各种化学合成过程和生物偶联应用中都很有用。

生化分析试剂

作为生化分析试剂,它可作为生物材料或有机化合物用于生命科学相关研究 {svg_5} {svg_6}. 这包括对生物过程、疾病机制和药物发现的研究。

糖缀合物的制备

该化合物用于制备糖缀合物 {svg_7}. 糖缀合物是由碳水化合物(糖)残基与其他类型的化学物质(包括蛋白质、脂质和活性药物成分)共价结合而成的分子。它们在生物学和药物化学中具有广泛的应用。

基于碳水化合物的疫苗

该化合物在基于碳水化合物的疫苗的开发中得到广泛应用 {svg_8}. 这些疫苗使用来自病原微生物表面的碳水化合物抗原,该化合物可用于合成这些抗原。

半乳糖苷酶的研究

它可用于了解半乳糖苷酶的功能及其在溶酶体贮积症中的参与 {svg_9}. 半乳糖苷酶是催化半乳糖苷水解为单糖的酶,这些酶的缺陷会导致各种遗传疾病。

药物递送

该化合物也可能作为药物载体用于位点特异性递送很重要 {svg_10}. 该化合物中的叠氮基团可以与药物分子中存在的炔烃反应,从而实现药物靶向特定细胞或组织的递送。

作用机制

The mechanism of action of “2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside” is primarily through its participation in click chemistry reactions. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

未来方向

The future directions of “2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside” could involve its use in the synthesis of more complex biochemical reagents, given its role as a click chemistry reagent . It could also be used in the development of new materials or compounds for life science related research .

生化分析

Biochemical Properties

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions due to its azide group. This group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups . These reactions are highly specific and efficient, making 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside an essential reagent for labeling and modifying biomolecules in various research settings .

Cellular Effects

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside influences cellular processes by facilitating the labeling and tracking of biomolecules within cells. This compound can be used to tag proteins, nucleic acids, and other biomolecules, allowing researchers to study their localization, interactions, and functions within the cellular environment .

Molecular Mechanism

At the molecular level, 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside exerts its effects through its azide group, which participates in click chemistry reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves the formation of a stable triazole linkage between the azide group of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside and an alkyne group on a target molecule . This reaction is highly specific and efficient, allowing for the selective labeling and modification of biomolecules. Additionally, the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction enables the formation of triazole linkages without the need for a copper catalyst, further expanding the utility of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside in various biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside can change over time due to factors such as stability and degradation. This compound is generally stable under recommended storage conditions, but its reactivity may decrease over extended periods or under suboptimal conditions . Long-term studies have shown that 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside can maintain its efficacy in labeling and modifying biomolecules, although degradation products may accumulate over time, potentially impacting cellular functions .

Dosage Effects in Animal Models

The effects of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside in animal models can vary with different dosages. At lower doses, this compound effectively labels and tracks biomolecules without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular functions . It is essential to optimize the dosage to achieve the desired labeling and modification effects while minimizing any harmful impacts on the animal models .

Metabolic Pathways

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is involved in metabolic pathways related to its role in click chemistry reactions. The azide group of this compound interacts with alkyne groups on target molecules, forming stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . These interactions can influence metabolic flux and metabolite levels by enabling the precise modification and tracking of specific biomolecules within metabolic pathways .

Transport and Distribution

Within cells and tissues, 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enabling targeted labeling and modification of biomolecules . The efficient transport and distribution of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside are crucial for its effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can be directed to various subcellular locations, including the nucleus, mitochondria, and endoplasmic reticulum, depending on the specific labeling and modification requirements . The precise subcellular localization of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside enhances its utility in studying the functions and interactions of biomolecules within different cellular compartments .

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAXDKFCBLGMIZ-IBEHDNSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140428-81-5 |

Source

|

| Record name | 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)